Cas no 67959-43-7 (OXIRANE, [(2-FLUOROPHENYL)METHYL]-)
OXIRANE, [(2-FLUOROPHENYL)METHYL]- Chemical and Physical Properties
Names and Identifiers
-
- OXIRANE, [(2-FLUOROPHENYL)METHYL]-
- Oxirane, 2-[(2-fluorophenyl)methyl]-
- EN300-698577
- 2-[(2-fluorophenyl)methyl]oxirane
- MFCD22414053
- 67959-43-7
- SCHEMBL7802952
-
- Inchi: 1S/C9H9FO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2
- InChI Key: CKEMAADIYSAGJD-UHFFFAOYSA-N
- SMILES: O1CC1CC1=CC=CC=C1F
Computed Properties
- Exact Mass: 152.063743068Da
- Monoisotopic Mass: 152.063743068Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12.5Ų
OXIRANE, [(2-FLUOROPHENYL)METHYL]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698577-0.05g |
2-[(2-fluorophenyl)methyl]oxirane |
67959-43-7 | 0.05g |
$1129.0 | 2023-03-10 | ||
| Enamine | EN300-698577-0.1g |
2-[(2-fluorophenyl)methyl]oxirane |
67959-43-7 | 0.1g |
$1183.0 | 2023-03-10 | ||
| Enamine | EN300-698577-0.25g |
2-[(2-fluorophenyl)methyl]oxirane |
67959-43-7 | 0.25g |
$1235.0 | 2023-03-10 | ||
| Enamine | EN300-698577-0.5g |
2-[(2-fluorophenyl)methyl]oxirane |
67959-43-7 | 0.5g |
$1289.0 | 2023-03-10 | ||
| Enamine | EN300-698577-1.0g |
2-[(2-fluorophenyl)methyl]oxirane |
67959-43-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-698577-2.5g |
2-[(2-fluorophenyl)methyl]oxirane |
67959-43-7 | 2.5g |
$2631.0 | 2023-03-10 | ||
| Enamine | EN300-698577-5.0g |
2-[(2-fluorophenyl)methyl]oxirane |
67959-43-7 | 5.0g |
$3894.0 | 2023-03-10 | ||
| Enamine | EN300-698577-10.0g |
2-[(2-fluorophenyl)methyl]oxirane |
67959-43-7 | 10.0g |
$5774.0 | 2023-03-10 | ||
| abcr | AB604113-250mg |
2-[(2-Fluorophenyl)methyl]oxirane; . |
67959-43-7 | 250mg |
€333.10 | 2025-04-17 | ||
| abcr | AB604113-1g |
2-[(2-Fluorophenyl)methyl]oxirane; . |
67959-43-7 | 1g |
€614.40 | 2025-04-17 |
OXIRANE, [(2-FLUOROPHENYL)METHYL]- Suppliers
OXIRANE, [(2-FLUOROPHENYL)METHYL]- Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on OXIRANE, [(2-FLUOROPHENYL)METHYL]-
Oxirane, [(2-Fluorophenyl)methyl]-: A Comprehensive Overview
Oxirane, [(2-Fluorophenyl)methyl]-, also known by its CAS Registry Number 67959-43-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of oxirane, commonly referred to as ethylene oxide, with a unique substituent at the 2-position of the phenyl ring. The presence of a fluorine atom in the substituent introduces distinct electronic and steric properties, making this compound a valuable building block in various chemical reactions and applications.
The structure of Oxirane, [(2-Fluorophenyl)methyl]- consists of a three-membered cyclic ether (oxirane) with a methyl group attached to one oxygen atom. The methyl group is further substituted by a 2-fluorophenyl ring. This substitution pattern imparts specific reactivity and selectivity in chemical transformations. Recent studies have highlighted the importance of such substituted oxiranes in asymmetric synthesis and catalytic processes.
From a synthetic perspective, Oxirane, [(2-Fluorophenyl)methyl]- can be prepared through various methods, including epoxidation of alkenes and subsequent substitution reactions. The choice of synthesis route depends on the desired stereochemistry and scalability of the process. Researchers have explored green chemistry approaches to synthesize this compound, emphasizing energy efficiency and environmental sustainability.
The chemical properties of Oxirane, [(2-Fluorophenyl)methyl]- are influenced by its electron-withdrawing fluorine substituent. This substituent enhances the electrophilic character of the oxirane ring, making it more reactive towards nucleophilic attacks. Such reactivity is exploited in various industrial applications, including polymerization reactions and the production of high-performance materials.
In terms of applications, Oxirane, [(2-Fluorophenyl)methyl]- finds use in the development of advanced polymers and composites. Its ability to undergo controlled polymerization under mild conditions makes it an attractive candidate for producing materials with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated the potential of this compound in creating biodegradable polymers for sustainable packaging solutions.
Furthermore, Oxirane, [(2-Fluorophenyl)methyl]- has shown promise in drug delivery systems due to its biocompatible nature and controlled degradation properties. Researchers have investigated its use as a precursor for hydrogels and drug carriers that can release therapeutic agents at specific rates under physiological conditions.
The study of Oxirane, [(2-Fluorophenyl)methyl]- has also contributed to our understanding of stereochemical outcomes in organic reactions. Its role as a chiral auxiliary or catalyst has been explored in asymmetric synthesis, enabling the formation of enantiomerically enriched compounds with high efficiency.
Recent research has focused on the catalytic cycles involving Oxirane, [(2-Fluorophenyl)methyl]- as a key intermediate. These studies have shed light on its potential in continuous-flow chemical processes, which are gaining traction due to their scalability and reduced environmental impact.
In conclusion, Oxirane, [(2-Fluorophenyl)methyl]- (CAS No. 67959-43-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an essential component in modern synthetic chemistry. As research continues to uncover new possibilities for this compound, its role in advancing materials science and pharmaceutical development is expected to grow significantly.
67959-43-7 (OXIRANE, [(2-FLUOROPHENYL)METHYL]-) Related Products
- 32974-30-4(2-(pentafluorophenyl)methyloxirane)
- 1546459-72-6(2-[(4-FLUORO-3-METHYLPHENYL)METHYL]OXIRANE)
- 1553401-70-9(Oxirane, 2-[(2,3-difluorophenyl)methyl]-)
- 61396-62-1(2-(4-fluorophenyl)methyloxirane)
- 1283096-73-0(2-(2,4,5-trifluorophenyl)methyloxirane)
- 71813-54-2(Oxirane, [2-(2-fluorophenyl)ethyl]-)
- 1551669-95-4(Oxirane, 2-[(2-fluoro-5-methylphenyl)methyl]-)
- 1862105-38-1(CID 131120844)
- 1694112-83-8(Oxirane, 2-[(2,3-difluoro-4-methylphenyl)methyl]-)
- 1549604-72-9(Oxirane, 2-[(2,6-difluorophenyl)methyl]-)